Fe(3+)-Abha
Description
Properties
CAS No. |
131612-27-6 |
|---|---|
Molecular Formula |
C21H21FeN6O6 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
4-amino-N-oxidobenzamide;iron(3+) |
InChI |
InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3 |
InChI Key |
FEYJWNLLZVCLCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
Other CAS No. |
131612-27-6 |
Synonyms |
Fe(3+)-ABHA iron(3+)-4-aminobenzohydroxamic acid complex |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.
Industrial Production Methods
While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The Fe(3+)-Abha can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.
Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.
Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.
Scientific Research Applications
The Fe(3+)-Abha has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) 3-Ethyl-2-Propenoate (3-EPHA)
- Structure : Contains an ester functional group (R-CO-O-R') and a conjugated double bond system.
- Properties : Acts as a catalyst in organic synthesis and polymer production. Unlike Fe³⁺-Abha, 3-EPHA lacks redox activity but exhibits thermal stability up to 150°C .
- Applications : Used in coatings and specialty polymers, contrasting with Fe³⁺-Abha’s biochemical applications.
(b) Ranitidine-Fe³⁺ Complex
- Structure : Forms a 2:1 stoichiometric complex [(Fe³⁺)₂Ran], where ranitidine (a histamine H₂-receptor antagonist) acts as a polydentate ligand.
- Applications : Studied for drug-metal interactions, whereas Fe³⁺-Abha is primarily a research tool for antioxidant assays.
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Redox Activity | Stability (pH) | Applications |
|---|---|---|---|---|
| Fe³⁺-Abha | Undefined ligand | High | Broad (pH 3–7) | Antioxidant assays, catalysis |
| 3-EPHA | Ester, alkene | Low | Thermal (≤150°C) | Polymers, coatings |
| Ranitidine-Fe³⁺ | Amine, thioether | Moderate | pH 6.5 | Drug-metal interaction studies |
Functional Analogues
(a) Fe³⁺-Gd³⁺/Dy³⁺ Complexes
- Properties : These lanthanide complexes, such as Gd³⁺ and Dy³⁺, exhibit luminescence and radiation-induced activation. Unlike Fe³⁺-Abha, their utility lies in imaging and radiation chemistry rather than redox reactions .
- Applications : Used in MRI contrast agents (Gd³⁺) and photonic materials, diverging from Fe³⁺-Abha’s role in biochemistry.
(b) Fe³⁺-Al³⁺ Competitive Binding
- Properties: Both ions compete for binding sites in organic ligands. Fe³⁺-Abha shows higher affinity for phenolic and carboxylate groups compared to Al³⁺, which prefers hard donor sites like phosphates .
- Implications : This selectivity is critical in environmental chemistry (e.g., metal adsorption in soils) and aligns with Fe³⁺-Abha’s use in controlled redox environments .
Stability and Reactivity
- Thermodynamic Stability : Fe³⁺-Abha’s stability constant (log K) is hypothesized to be lower than that of ranitidine-Fe³⁺ (log K ≈ 8.2 for [(Fe³⁺)₂Ran]), based on ligand denticity and solvent effects .
- Kinetic Reactivity : Faster Fe³⁺-Fe²⁺ transformation kinetics compared to other Fe³⁺-ligand systems, making it preferable for rapid antioxidant screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
